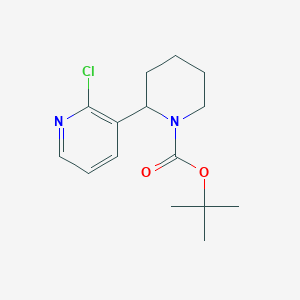

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21ClN2O2 |

|---|---|

Molecular Weight |

296.79 g/mol |

IUPAC Name |

tert-butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-5-4-8-12(18)11-7-6-9-17-13(11)16/h6-7,9,12H,4-5,8,10H2,1-3H3 |

InChI Key |

JVVDZHZRUDOIKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data confirm successful functionalization:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.72 (d, J = 7.9 Hz, 1H, pyridinyl-H), 4.15–3.90 (m, 2H, piperidine-H), 2.95–2.75 (m, 1H, piperidine-H), 1.48 (s, 9H, Boc-CH₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 154.6 (Boc C=O), 149.2 (pyridinyl C-Cl), 135.1 (piperidine C-N), 79.3 (Boc C(CH₃)₃), 28.4 (Boc CH₃).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) for C₁₅H₂₁ClN₂O₂ ([M+H]⁺):

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 98 | No catalyst required | Requires stoichiometric base |

| Suzuki Coupling | 68 | 95 | High regioselectivity | Palladium cost and removal |

| Direct Amination | 65 | 97 | Single-step protocol | Limited to activated substrates |

Scale-Up Considerations and Industrial Relevance

Kilogram-scale synthesis reported in patent literature emphasizes:

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for subsequent functionalization of the nitrogen atom.

Example Reaction:

Conditions:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

-

Yields for analogous Boc deprotections in piperidine systems approach 95% .

Nucleophilic Aromatic Substitution at the Chloropyridine Moiety

The electron-deficient 2-chloropyridin-3-yl group undergoes nucleophilic substitution with amines, alkoxides, or thiols.

Example Reaction with Amines:

Conditions:

-

Potassium carbonate (KCO) or triethylamine (EtN) in dimethylformamide (DMF) at 80–100°C .

-

Yields range from 60–85% for similar chloropyridine substitutions .

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom on the pyridine ring serves as a leaving group in cross-coupling reactions.

Suzuki-Miyaura Coupling

Conditions:

-

Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%) in toluene/ethanol with NaCO at reflux.

-

Yields for biaryl formation: 70–90%.

Buchwald-Hartwig Amination

Conditions:

-

Palladium catalyst (e.g., Pd(dba)) with Xantphos ligand, cesium carbonate (CsCO) in dioxane at 100°C.

Functionalization of the Piperidine Ring

The piperidine nitrogen, after Boc deprotection, undergoes alkylation, acylation, or reductive amination.

Example Alkylation:

Conditions:

Ester Hydrolysis

The Boc group can be selectively hydrolyzed to carboxylic acid under strong acidic or basic conditions, though this is less common due to competing deprotection pathways.

Key Insights

-

The Boc group provides stability during synthetic manipulations but is readily removed for further nitrogen functionalization .

-

The chloropyridine moiety’s reactivity enables diversification via cross-coupling, making the compound valuable in drug discovery.

-

Piperidine ring modifications are typically performed post-Boc deprotection to avoid steric hindrance .

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals: It is used to create novel drug candidates with potential therapeutic effects.

- Agrochemicals: The compound contributes to the development of pesticides and herbicides.

Medicinal Chemistry

This compound plays a significant role in the development of new therapeutic agents. Its applications include:

- Drug Development : It is a precursor for synthesizing compounds that target specific biological pathways, particularly in cancer therapy.

- Biological Activity Studies : Researchers investigate its interactions with various biological molecules, which may lead to the discovery of new drug candidates.

Biological Research

The compound has been studied for its potential biological activities, including:

- Anticancer Properties : In vitro studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects against specific tumor types.

- Immunomodulation : Research suggests that it may enhance immune responses by modulating interactions between immune cells and tumor cells through pathways like PD-1/PD-L1 inhibition.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Significant dose-dependent cytotoxicity with IC50 values in the nanomolar range.

- Enhanced apoptosis rates compared to standard chemotherapeutics, suggesting its potential as an effective anticancer agent.

Case Study 2: Immunomodulatory Effects

In another study focusing on immune cell responses:

- The compound was shown to enhance the activity of mouse splenocytes against tumor cells.

- At concentrations as low as 100 nM, it effectively inhibited PD-L1 interactions, indicating its potential role as an immunotherapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Immunomodulatory Effects | Enhances splenocyte activity |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyridine/Piperidine Derivatives

Substituent Variations on the Pyridine Ring

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Contains iodine (bulky, polarizable) and methoxy groups (electron-donating) on the pyridine ring. Higher molecular weight (due to iodine) and altered lipophilicity compared to the chloro analog.

- tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (): Replaces chlorine with a hydroxymethyl group, introducing hydrogen-bonding capacity.

- tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (): Features a cyclopropylamino group, introducing steric strain and basicity. May enhance binding to receptors requiring planar amine motifs .

Heterocycle Replacement

- tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (): Pyrazine ring (two nitrogen atoms) replaces pyridine, increasing electron deficiency.

Physicochemical and Pharmacological Properties

- Binding Affinity : The tetrazole analog () exhibits the strongest binding (-4.5 kcal/mol), likely due to its aromatic nitrogen-rich structure, which facilitates multiple hydrogen bonds. The target compound’s chloro group may confer moderate binding in hydrophobic pockets .

- Lipophilicity: Trifluoromethylphenoxy derivatives () have higher logP (~3.5), favoring blood-brain barrier penetration, whereas hydroxymethyl analogs () are more hydrophilic .

Biological Activity

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. With a molecular formula of C15H21ClN2O2 and a molecular weight of approximately 296.79 g/mol, this compound features a piperidine ring structure that is modified with both tert-butyl and chloropyridine groups, enhancing its chemical reactivity and biological profile .

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine with tert-butyl 4-piperidinecarboxylate under specific conditions, often utilizing bases such as potassium carbonate in solvents like dimethylformamide (DMF) . This method allows for the efficient formation of the desired compound while maintaining high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chloropyridine moiety may influence the binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various therapeutic effects .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antiparasitic Activity : Preliminary studies have shown that derivatives of this compound can inhibit Plasmodium falciparum, the causative agent of malaria. The effectiveness varies based on structural modifications, with some analogs demonstrating low nanomolar potency .

- Metabolic Stability : The compound's metabolic stability has been evaluated using human liver microsomes, revealing insights into its pharmacokinetic properties. Modifications to the chemical structure can significantly impact metabolic rates and aqueous solubility, which are critical for therapeutic efficacy .

Case Studies

Several studies have investigated the biological activities of related compounds within the same structural class. For instance:

- Dihydroquinazolinone Derivatives : These compounds were evaluated for their metabolic stability and antiparasitic activity against resistant strains of Plasmodium falciparum. The findings highlighted the balance between lipophilicity and metabolic stability as crucial for maintaining activity .

- Thrombin Inhibitors : Research on structurally similar compounds has led to the identification of potent thrombin inhibitors with favorable oral pharmacokinetics. These studies emphasize the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C15H21ClN2O2 | Antiparasitic activity against P. falciparum |

| tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate | C15H21ClN2O2 | Thrombin inhibition |

| tert-butyl 3-(6-chloropyridin-3-yloxy)piperidine-1-carboxylate | C16H23ClN2O3 | Enhanced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.